molecular formula C9H8ClI2NO3 B1441276 2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate CAS No. 32401-40-4

2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate

Cat. No. B1441276
CAS RN: 32401-40-4
M. Wt: 467.42 g/mol
InChI Key: CYRCWXDNSDQEIY-UHFFFAOYSA-N
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Description

2-Chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate, also known as 2-chloroethyl diiodophenylacetate (CDIPA) is a synthetic compound that has been used in scientific research applications for over 40 years. CDIPA is a halogenated aliphatic acid derivative, which has been studied for its biochemical and physiological effects. It is used in various laboratory experiments for its unique properties and has been found to be beneficial in many research applications. In

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthetic Methodologies : Developments in synthetic methods for related compounds, such as (S)-clopidogrel, highlight the importance of facile synthetic approaches. These methodologies are crucial for developing pharmaceuticals and understanding the pros and cons of each method, aiding in further developments (A. Saeed et al., 2017).

  • Electron Transfer Reactions : Studies on the electron transfer reactions of chloroaurate(III) complexes in acid medium provide insights into the reactivity of chlorinated compounds. Such research contributes to our understanding of redox reactions in chemical processes, potentially applicable in environmental chemistry and industrial processes (B. Pal, P. Sen, K. Gupta, 2007).

  • Environmental Interactions : Investigations into the environmental interactions of chlorinated compounds, such as chlorpyrifos and cypermethrin, underline the developmental and lung toxicity concerns in animal models. This research is pivotal for environmental health, assessing the impact of chemical pollutants (N. Shaikh, R. Sethi, 2020).

  • Halogenated Compound Metabolism : Understanding the metabolism of halogenated ethylenes elucidates the biochemical pathways involved in detoxification and potential toxicity mechanisms. Such studies are critical for evaluating occupational hazards and environmental pollution (K. Leibman, E. Ortiz, 1977).

properties

IUPAC Name

2-chloroethyl 2-(3,5-diiodo-4-oxopyridin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClI2NO3/c10-1-2-16-8(14)5-13-3-6(11)9(15)7(12)4-13/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRCWXDNSDQEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1CC(=O)OCCCl)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClI2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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